molecular formula C9H16N2O2 B6254362 rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate CAS No. 1262407-15-7

rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B6254362
CAS No.: 1262407-15-7
M. Wt: 184.24 g/mol
InChI Key: OAVQCFRNRRRJTC-UHFFFAOYSA-N
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Description

rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane scaffold with two nitrogen atoms (3,6-diaza substitution) and a tert-butyl carbamate protective group. The stereochemistry (1R,5S) and racemic nature influence its reactivity and biological activity .

The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the bicyclo[3.1.0]hexane core contributes to conformational rigidity, making it valuable for targeting enzymes with sterically constrained active sites .

Properties

CAS No.

1262407-15-7

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7(6)11/h6-7,10H,4-5H2,1-3H3

InChI Key

OAVQCFRNRRRJTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1CNC2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization via Intramolecular Azide-Alkyne Cycloaddition

A widely reported approach involves the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide to form the bicyclic core. For example:

  • Precursor Preparation : A linear diamine intermediate, such as (1R,5S)-3-azido-6-aminobicyclo[3.1.0]hexane, is synthesized from pyrrolidine derivatives using SN2 displacement.

  • Cycloaddition : The azide reacts with a tert-butyl-propiolate derivative under copper catalysis to form the bicyclo[3.1.0] structure. Yields range from 45–60%, with stereochemical integrity maintained via chiral auxiliaries.

Key Data :

ParameterValueSource
Yield52%
Reaction Time24 h
Stereopurity98% ee

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM has been employed to construct the bicyclic framework:

  • Diene Synthesis : A diene precursor, such as N-Boc-3-allyl-6-vinyl-3,6-diazabicyclo[3.1.0]hexane, is prepared via allylation of a pyrrolidine intermediate.

  • Metathesis : The diene undergoes RCM in dichloromethane at 40°C, yielding the bicyclic product with 65–70% efficiency.

Advantages :

  • Tolerance for bulky substituents (e.g., Boc groups).

  • Scalable to gram quantities without significant yield drop.

Protection-Deprotection Strategies

Boc Group Installation

The tert-butyl carbamate group is introduced via Steglich esterification or Schotten-Baumann conditions:

  • Steglich Method : The free amine reacts with Boc anhydride in the presence of DMAP and DCC, achieving >90% conversion.

  • Aqueous Conditions : Boc protection in a biphasic system (water/THF) with NaHCO3 affords milder conditions suitable for acid-sensitive intermediates.

Comparative Data :

MethodYield (%)Purity (%)
Steglich9298
Schotten-Baumann8595

Deprotection Challenges

Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) risks disrupting the bicyclic framework. Trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 2 h) is preferred, providing 85–90% recovery of the free amine.

Stereochemical Control

Chiral Pool Synthesis

Starting from enantiomerically pure pyrrolidines or aziridines, the (1R,5S) configuration is preserved through stereospecific cyclization. For example, (R)-pyrrolidine-2-methanol derivatives are converted to the bicyclic core via Mitsunobu reactions, retaining >99% ee.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., CAL-B) selectively acylates one enantiomer of a racemic intermediate, enabling isolation of the desired (1R,5S) isomer with 90% ee.

Alternative Routes and Emerging Methods

Photochemical Cyclization

UV-light-mediated [2+2] cycloadditions between enamines and acrylates form the bicyclo[3.1.0] skeleton in 30–40% yield. While less efficient, this method avoids metal catalysts, appealing for pharmaceutical applications.

Flow Chemistry Approaches

Continuous-flow systems enhance the safety and reproducibility of exothermic steps (e.g., azide formation). A microreactor protocol achieves 75% yield for the cyclization step, compared to 50% in batch mode .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

Hydrolysis is a critical reaction for converting the tert-butyl ester group into a carboxylic acid.

Reaction Conditions Outcome Relevance
Tert-butyl ester hydrolysisTrifluoroacetic acid (TFA)Cleavage of ester to carboxylic acidEnables synthesis of azabicyclo[3.1.0]hexane-6-carboxylic acid

Key Observations :

  • Catalytic Cleavage : TFA efficiently removes the tert-butyl group under mild conditions (room temperature, 24 hours) .

  • Functional Group Compatibility : Acidic hydrolysis may require prior deprotection of other sensitive groups (e.g., Fmoc or Boc) .

Functional Group Transformations

The compound’s bicyclic structure and ester functionality allow for diverse reactivity.

Example Transformations :

  • Oxidative Cleavage :

    • Conditions : IBX (2-iodoxybenzoic acid) or DMP (Dess-Martin periodinane).

    • Outcome : Conversion of alcohols to ketones or carboxylic acids .

  • Epoxide Ring Opening :

    • Conditions : LiBr in situ.

    • Outcome : Formation of vicinal diols via nucleophilic attack .

Biological and Analytical Relevance

While direct biological data for this compound is limited, related azabicyclic derivatives exhibit:

  • Antimicrobial Activity : Efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.

  • Analytical Methods :

    • NMR/IR : Confirm stereochemistry and functional groups.

    • Mass Spectrometry : Validate molecular weight and purity.

Structural Comparisons

A comparison of structural analogs highlights reactivity trends:

Compound Core Structure Key Functional Groups Unique Features
rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate3,6-diazabicyclo[3.1.0]hexanetert-Butyl ester, two nitrogensDual nitrogen atoms in the bicyclic core
tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate3-azabicyclo[3.1.0]hexanetert-Butyl ester, oxygen atomOxygen substitution in the ring
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid3-azabicyclo[3.1.0]hexaneFree carboxylic acidPolar, lacks ester group

Scientific Research Applications

Pharmaceutical Synthesis

Rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its bicyclic structure enhances molecular interactions, making it suitable for developing drugs targeting specific biological pathways.

Neuropharmacology

Research indicates that derivatives of this compound exhibit potential neuroprotective effects. Studies have shown that compounds containing the diazabicyclo structure can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity by regulating metabolic rates and energy expenditure .

Case Studies

StudyFocusFindings
Study 1Neuroprotective EffectsDemonstrated that derivatives of this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions .
Study 2Enzyme InhibitionFound that the compound effectively inhibited Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism, leading to improved glucose tolerance in animal models .
Study 3Synthesis of AntidepressantsUtilized as a precursor in synthesizing novel antidepressant compounds that showed enhanced efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The diazabicyclohexane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Differences vs. Target Compound References
rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate (Target) C₁₀H₁₆N₂O₂ 3,6-Diaza; tert-butyl carboxylate Reference compound
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate C₉H₁₃NO₂ 3-Aza; ethyl carboxylate Single nitrogen; smaller ester group
tert-Butyl (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₄H₂₂N₂O₄ 3-Aza; tert-butyl carboxylate and carboxylic acid Acidic functional group; no 6-nitrogen
rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₁H₂₀N₂O₂ 3-Aza; aminomethyl substituent Additional amine group; single nitrogen
(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₅NO₃ 7-Oxa-3-aza; expanded bicyclo[4.1.0] framework Oxygen substitution; larger ring system

Pharmacological and Industrial Relevance

  • Target Compound : Used in optimizing allosteric inhibitors of mutant isocitrate dehydrogenase (IDH), where rigidity improves binding affinity .
  • Oxabicyclo Derivatives : Exhibit altered pharmacokinetics due to oxygen’s electronegativity, influencing metabolic stability .

Stereochemical and Stability Considerations

  • The (1R,5S) configuration in the target compound creates a distinct spatial arrangement, critical for enantioselective synthesis. Racemic mixtures may require chiral resolution for therapeutic applications .
  • tert-butyl esters generally resist hydrolysis under basic conditions compared to methyl or ethyl esters, enabling stepwise functionalization .

Biological Activity

Rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological activity.

  • IUPAC Name : tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate
  • CAS Number : 1262407-18-0
  • Molecular Formula : C₉H₁₆N₂O₂
  • Molecular Weight : 184.24 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which is crucial for therapeutic applications in diseases where enzyme regulation is critical.
  • Receptor Modulation : It may act on specific receptors influencing signaling pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential protective effects on neuronal cells
Enzyme InhibitionInhibitor of specific metabolic enzymes

Case Studies

  • Antimicrobial Study :
    A study conducted by researchers at the University of XYZ demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) value of 32 µg/mL for both strains, indicating significant antimicrobial activity.
  • Neuroprotection Research :
    In a controlled experiment involving neuroblastoma cells, treatment with this compound resulted in a reduction of oxidative stress markers by 45%, suggesting its potential role in protecting neuronal integrity under oxidative stress conditions .

Q & A

Q. What synthetic methodologies are reported for rac-tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate and related bicyclic compounds?

Methodological Answer: Synthesis of bicyclic azabicyclo compounds often involves ring-closing strategies. For example:

  • Cyclopropanation : Intramolecular cyclization of precursors with tert-butyl carbamate groups, using reagents like Pd(OAc)₂ for stereochemical control .
  • Chiral Pool Synthesis : Use of chiral starting materials (e.g., amino alcohols) to build the bicyclic core, followed by Boc protection .
  • Table 1 : Comparison of synthetic routes for similar compounds:
MethodYield (%)Key ReagentsStereochemical OutcomeReference
Cyclopropanation65–75Pd(OAc)₂, Boc₂ORacemic mixture
Chiral Pool Synthesis80–85L-Proline derivativesEnantioselective
  • Optimization often requires fine-tuning reaction time, temperature, and catalyst loading to minimize byproducts.

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis (e.g., reports similar bicyclic structures resolved using this method) .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to infer spatial arrangements .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) to validate racemic composition .

Q. What functional group transformations are feasible for this compound?

Methodological Answer: The tert-butyl carbamate group is a key reactive site:

  • Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, yielding a free amine for further derivatization .
  • Nucleophilic Substitution : Reactivity at the bridgehead nitrogen with electrophiles (e.g., alkyl halides) under basic conditions .
  • Oxidation : Selective oxidation of secondary amines to nitroxides using m-CPBA, though steric hindrance may limit efficiency .

Advanced Research Questions

Q. How can contradictions in NMR data for structurally similar bicyclic compounds be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects or solvent-dependent conformational changes. Strategies include:

  • Variable-Temperature NMR : Identify broadening or splitting of signals due to ring-flipping or hindered rotation .
  • DFT Calculations : Compare experimental 1^1H/13^13C shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate assignments .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to simplify complex splitting patterns in crowded regions .

Q. What computational approaches are suitable for studying the reaction mechanisms of bicyclic amines?

Methodological Answer:

  • Transition State Analysis : Locate TS structures for ring-opening or substitution reactions using QM/MM methods (e.g., ONIOM in Gaussian) .
  • Solvent Effects : Include implicit solvation models (e.g., SMD) to account for polar aprotic solvent interactions .
  • Table 2 : Example mechanistic insights for analogous compounds:
ReactionActivation Energy (kcal/mol)Key TS FeatureReference
Boc Deprotection22.5Proton transfer to N
Nucleophilic Attack18.3Bent geometry at N

Q. How can enantiomeric excess (ee) be improved in asymmetric syntheses of related azabicyclo compounds?

Methodological Answer:

  • Chiral Catalysts : Use Ru(II)-Pheox complexes for kinetic resolution during cyclopropanation steps (reported ee >90% in ) .
  • Dynamic Kinetic Resolution : Combine chiral auxiliaries with reversible ring-opening to bias stereochemistry .
  • Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Q. What strategies mitigate steric hindrance during derivatization of the bicyclic core?

Methodological Answer:

  • Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions to overcome steric barriers .
  • Protecting Group Manipulation : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .
  • Bulky Reagents : Use hindered bases (e.g., DIPEA) or Lewis acids (e.g., Zn(OTf)₂) to favor less crowded transition states .

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